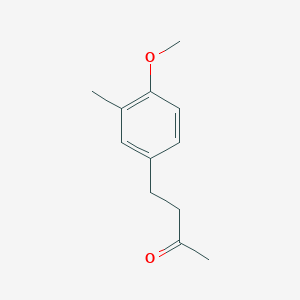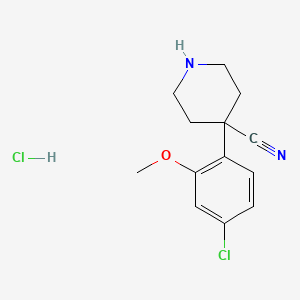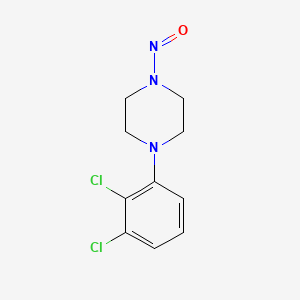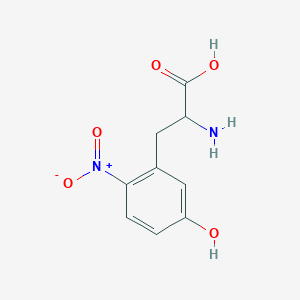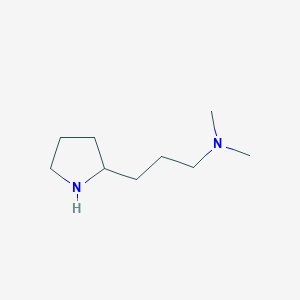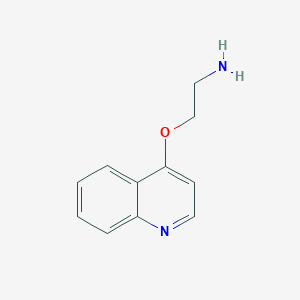
3-(sec-Butyl)pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butan-2-yl)pentanedioic acid is an organic compound with the molecular formula C9H16O4 It is a derivative of pentanedioic acid, featuring a butan-2-yl substituent at the third carbon of the pentanedioic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butan-2-yl)pentanedioic acid typically involves the alkylation of pentanedioic acid derivatives. One common method is the reaction of pentanedioic acid with butan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-(butan-2-yl)pentanedioic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing side reactions. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
3-(Butan-2-yl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The butan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Butan-2-yl)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(butan-2-yl)pentanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structural features allow it to engage in specific interactions that can influence biological processes.
類似化合物との比較
Similar Compounds
Pentanedioic acid: The parent compound, lacking the butan-2-yl substituent.
3-(Methyl)pentanedioic acid: A similar compound with a methyl group instead of a butan-2-yl group.
3-(Ethyl)pentanedioic acid: A similar compound with an ethyl group instead of a butan-2-yl group.
Uniqueness
3-(Butan-2-yl)pentanedioic acid is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
3-butan-2-ylpentanedioic acid |
InChI |
InChI=1S/C9H16O4/c1-3-6(2)7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
InChIキー |
UYXVHQKHRXCQDB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





